molecular formula C7H9BrN2 B7903169 2-Bromo-alpha-methylpyridine-4-methanamine

2-Bromo-alpha-methylpyridine-4-methanamine

Cat. No.: B7903169
M. Wt: 201.06 g/mol
InChI Key: PTAVZIWHCHMOFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-alpha-methylpyridine-4-methanamine typically involves the bromination of alpha-methylpyridine followed by amination. One common method is the bromination of 4-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 2-bromo-4-methylpyridine is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-alpha-methylpyridine-4-methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of aminopyridines.

Scientific Research Applications

2-Bromo-alpha-methylpyridine-4-methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-alpha-methylpyridine-4-methanamine involves its interaction with various molecular targets. The bromine atom and amine group enable it to participate in nucleophilic substitution and other reactions, facilitating the formation of new chemical bonds. These interactions can modulate biological pathways and influence the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-alpha-methylpyridine-4-methanamine is unique due to the presence of both a bromine atom and an amine group on the pyridine ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(2-bromopyridin-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAVZIWHCHMOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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